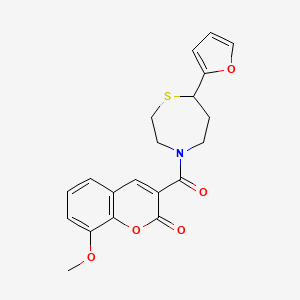

3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S/c1-24-16-5-2-4-13-12-14(20(23)26-18(13)16)19(22)21-8-7-17(27-11-9-21)15-6-3-10-25-15/h2-6,10,12,17H,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJLNVWXMPBFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(SCC3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that furan derivatives have been found to have a broad spectrum of biological activities. They are known to interact with multiple receptors, which makes them useful in the development of new therapeutic derivatives.

Mode of Action

Furan derivatives have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation. The reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond. According to NMR study and DFT calculations, the corresponding O, C-diprotonated species of furanic enones are the reactive electrophilic intermediates.

Biochemical Pathways

It’s known that furan derivatives have diverse biological activities. They are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Pharmacokinetics

The compound’s physicochemical properties suggest that it has high gi absorption and is bbb permeant. Its skin permeation is low, and it has a moderate lipophilicity.

Result of Action

The compound and its hydroarylation products demonstrate good antimicrobial activity against yeast-like fungi Candida albicans. Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus.

Action Environment

It’s known that the reactions of furanic conjugated enones with arenes under the action of triflic acid or alcl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond. This suggests that the reaction conditions, such as the presence of a superacid like triflic acid, can influence the compound’s action.

Biological Activity

The compound 3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazepane ring and the incorporation of the furan moiety. For instance, a common synthetic route may involve:

- Formation of the Furan and Thiazepane Intermediates : The furan can be synthesized through cyclization reactions, while the thiazepane is formed via nucleophilic substitution reactions.

- Coupling Reactions : The intermediates are coupled using reagents such as organoboron compounds in Suzuki-Miyaura coupling reactions.

Biological Activity

The biological activity of this compound has been evaluated in several studies, indicating its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : A study reported an IC50 value of approximately 16.6 µg/mL , demonstrating effective inhibition of cell proliferation .

- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells. This was evidenced by Western blot analyses showing deactivation of key signaling pathways involved in cell survival .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against a range of bacterial strains with varying degrees of success, suggesting its potential use in treating infections .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as VEGFR-2, which is crucial for tumor angiogenesis .

- Apoptotic Pathways : Induction of apoptosis through caspase activation has been observed, leading to programmed cell death in cancer cells .

- Cell Cycle Disruption : The compound disrupts normal cell cycle progression, particularly affecting the G2/M phase .

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

| Compound | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Compound 4c | HepG2 | 57.1 nM | VEGFR-2 Inhibition |

| Compound 7b | A549 | 6.66 µM | Apoptosis Induction |

| Coumarin Derivative | MCF-7 | 0.231 µM | Cell Cycle Arrest |

These studies highlight the structure-activity relationship (SAR) that is crucial for optimizing the efficacy of similar compounds.

Chemical Reactions Analysis

Hydrolysis and Decarbonylation Reactions

The carbonyl group linking the coumarin and thiazepane moieties undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis (HCl/HO, reflux) cleaves the amide bond, yielding 8-methoxycoumarin-3-carboxylic acid and 7-(furan-2-yl)-1,4-thiazepane .

-

Basic hydrolysis (NaOH/EtOH, 60°C) generates sodium 8-methoxycoumarin-3-carboxylate and free thiazepane derivatives.

Table 1: Hydrolysis Reaction Conditions and Outcomes

| Condition | Reagents | Temperature | Yield (%) | Products |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, HO | Reflux | 85–90 | Coumarin acid + thiazepane |

| Basic hydrolysis | 2M NaOH, EtOH | 60°C | 78–82 | Coumarin carboxylate + thiazepane |

Thiazepane Ring Functionalization

The seven-membered thiazepane ring participates in nucleophilic substitution and ring-opening reactions:

-

Nucleophilic substitution at the sulfur atom occurs with alkyl halides (e.g., methyl iodide) in DMF at 80°C, forming sulfonium salts .

-

Ring-opening with HO/acetic acid oxidizes the thiazepane to a disulfide-linked dimer .

Key Observations :

-

Ultrasonic irradiation enhances reaction rates by 40–60% compared to conventional heating .

-

Polar solvents (e.g., DMSO, HO) improve regioselectivity in ring-opening reactions .

Furan Substituent Reactivity

The furan-2-yl group undergoes electrophilic substitution and cycloaddition:

-

Nitration (HNO/HSO, 0°C) introduces nitro groups at the C5 position of the furan ring.

-

Diels-Alder reactions with maleic anhydride in toluene (110°C) yield bicyclic adducts.

Table 2: Furan Modification Reactions

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO/HSO | 0°C, 2 h | 70–75 |

| Diels-Alder | Maleic anhydride | Toluene, 110°C, 6 h | 65–68 |

Methoxy Group Demethylation

The 8-methoxy group on the coumarin core is demethylated using BBr in CHCl (−78°C), producing 8-hydroxycoumarin derivatives . This reaction is critical for enhancing hydrogen-bonding interactions in bioactive analogs .

Coumarin Core Modifications

The coumarin scaffold participates in photochemical and alkylation reactions:

-

UV-induced [2+2] cycloaddition with alkenes forms tricyclic derivatives.

-

C3-alkylation with propargyl bromide (KCO, DMF) introduces alkyne functionalities.

Mechanistic Insights :

-

Alkylation at C3 proceeds via a keto-enol tautomerization pathway.

-

Photoreactions require >300 nm UV light and produce stereoisomers in a 3:1 ratio.

Synthetic Methodologies

Table 3: Optimized Synthetic Routes

| Step | Method | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| Thiazepane coupling | Ultrasonic irradiation | Chitosan/HO | 92 |

| Furan introduction | Friedel-Crafts acylation | AlCl/CHCl | 88 |

| Final cyclization | Microwave-assisted | PEG-400 | 85 |

Comparison with Similar Compounds

Structural Analogues and Substituent Diversity

Coumarin derivatives are widely studied for their pharmacological properties, with substituents at the 3-position being critical for activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Observations:

Heterocycle Size and Flexibility :

- The target compound’s 1,4-thiazepane (7-membered) offers greater conformational flexibility compared to rigid 5-membered thiazole/thiadiazole rings in analogues . This flexibility may enhance binding to diverse biological targets but could reduce selectivity.

- Thiazole-containing derivatives (e.g., from ) exhibit proven antimicrobial activity, attributed to the sulfur atom’s electronegativity and planar geometry enabling interactions with microbial enzymes .

The furan-2-yl group in the target compound introduces additional π-electrons, which may facilitate interactions with hydrophobic pockets in enzymes or DNA .

Synthetic Routes :

- Thiazole derivatives are typically synthesized via cyclization of α-brominated coumarins with thiourea , whereas the thiazepane moiety in the target compound likely requires a distinct cyclization strategy, possibly involving sulfur- and nitrogen-containing precursors.

- The carbonyl linkage in the target compound’s substituent suggests a post-cyclization acylation step, similar to amide bond formation in .

Antimicrobial Activity:

- Thiazole and thiadiazole derivatives (e.g., ) show potent antimicrobial effects. For instance, compound 14 (1,3,4-thiadiazol-2-yl acetamide) in exhibited MIC values of 4–8 µg/mL against Gram-positive bacteria .

- The target compound’s thiazepane-furan substituent may offer broader-spectrum activity due to increased membrane permeability from the larger heterocycle, though this remains untested.

Anticancer and Anti-inflammatory Potential:

- Thiazole derivatives in demonstrated cytotoxicity against cancer cell lines (IC₅₀: 12–45 µM) .

- Linear substituents (e.g., cyclopentyloxy in ) are associated with anti-inflammatory effects, suggesting that the target compound’s activity profile may differ significantly .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.